Altiratinib (DCC-2701) is a small molecule kinase inhibitor originally developed for the treatment of glioblastoma []. It functions as a potent, selective, and orally bioavailable inhibitor of various receptor tyrosine kinases (RTKs) [, ]. Specifically, Altiratinib demonstrates balanced inhibition of MET, TIE2 (TEK), and VEGFR2 (KDR) kinases []. These RTKs are frequently overexpressed or mutated in various tumor types and play crucial roles in regulating angiogenesis, tumor cell growth, and survival []. Notably, Altiratinib exhibits substantial blood-brain barrier penetration, making it a promising candidate for treating brain cancers and metastases [].
The synthesis of Altiratinib involves a multi-step process that integrates various chemical reactions to construct its complex molecular structure. Key steps include:
The synthesis pathway often employs coupling reactions between different intermediates, utilizing reagents that facilitate the formation of carbon-carbon or carbon-nitrogen bonds. The specific reaction conditions (temperature, solvent choice) are optimized to maximize yield and minimize by-products.
Altiratinib's molecular structure is characterized by a complex arrangement that includes multiple aromatic rings and heteroatoms. Its precise three-dimensional conformation is critical for its interaction with target kinases.
The molecular formula for Altiratinib is C19H19N5O2S, with a molecular weight of approximately 373.45 g/mol. Structural studies have utilized techniques such as X-ray crystallography to elucidate its binding conformation with target kinases like c-Met and Tropomyosin Receptor Kinase A .
Altiratinib undergoes several key chemical reactions during its interaction with target proteins:
Kinetic studies have demonstrated that Altiratinib exhibits competitive inhibition against ATP in various kinase assays. The dissociation constants (Kd) for its interactions with different kinases have been measured, providing insights into its relative potency against targets like NTRK1 .
Altiratinib exerts its therapeutic effects primarily through the inhibition of receptor tyrosine kinases involved in cancer progression:
Preclinical studies have shown that Altiratinib significantly reduces tumor growth in xenograft models through these mechanisms, highlighting its potential effectiveness against various malignancies .
Relevant analyses have confirmed that Altiratinib maintains its structural integrity under physiological conditions relevant for therapeutic applications .
Altiratinib has been explored for various applications beyond oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: